molecular formula C22H21N5O2 B2382280 4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-35-3

4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2382280
CAS RN: 899752-35-3
M. Wt: 387.443
InChI Key: UJBHEGHKIXJFAO-UHFFFAOYSA-N
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Description

“4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (including 2400 patents) up to date .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of 5-aminopyrazole with a dicarbonyl compound . The 5-aminopyrazole has two different reactive points that can act as a nucleophile: the amino group (-NH2) and the sp2 carbon at its β position .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group at the 4-position, a phenyl group at the N1-position, and a benzamide group at the 5-position .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . For example, 4,5-dihydro-3-methyl-1-phenyl-5-thioxo-1H-pyrazole-4-carboxaldehyde reacted with nitromethane in the presence of dibenzoyl peroxide, Et3N in ethanol to produce 5-nitro-3-methyl-1-phenylthieno[2,3-c]pyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the references .

Scientific Research Applications

Anticancer and Anti-Inflammatory Properties

  • Pyrazolopyrimidines, including derivatives similar to 4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These compounds show significant activity against certain cancer cell lines and are promising for further exploration in cancer therapeutics (Rahmouni et al., 2016).

Insecticidal and Antibacterial Potential

  • Compounds structurally related to this chemical have been synthesized and tested for insecticidal and antimicrobial activities. These compounds exhibit potential in controlling Pseudococcidae insects and in providing antibacterial effects, which could be useful in agricultural and medical applications (Deohate & Palaspagar, 2020).

COX-2 Inhibition for Pain and Inflammation Management

  • Derivatives of pyrazolo[3,4-d]pyrimidine have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme linked to pain and inflammation. This indicates potential for these compounds in the development of new pain management and anti-inflammatory drugs (Raffa et al., 2009).

Antiviral Properties Against Influenza

  • Research into novel benzamide-based pyrazolopyrimidine derivatives has demonstrated significant antiviral activities against the H5N1 strain of influenza. This suggests potential applications in developing antiviral drugs, particularly against avian influenza (Hebishy et al., 2020).

Osteogenic Effects

  • A study on a pyrazole carboxamide derivative structurally similar to this compound has shown that it can stimulate osteogenic differentiation in certain cell types. This indicates a potential application in bone health and regeneration (Han et al., 2013).

BCR-ABL Kinase Inhibition for Cancer Treatment

  • Some pyrazolopyrimidine derivatives have been identified as potent inhibitors of the BCR-ABL kinase, a target in certain types of leukemia. These findings highlight the potential of these compounds in cancer therapy, particularly for leukemia (Hu et al., 2016).

Future Directions

The future directions for “4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” and related compounds could involve further exploration of their potential as inhibitors of PAK1 and other protein kinases . Additionally, the synthesis and biological evaluation of more pyrazolo[3,4-d]pyrimidine derivatives could lead to the discovery of new biologically active moieties .

Mechanism of Action

Target of Action

The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. This is a key regulatory event in cells, influencing many aspects of cell function, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Mode of Action

This compound, being a pyrazolo[3,4-d]pyrimidine derivative, acts as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the kinase’s activity, preventing the phosphorylation process . The activity and selectivity of this compound can be directed to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The compound affects the mTOR signalling pathways, which are crucial in cancer cell growth and development . Prior to the development of mTOR inhibitors like this compound, only rapalogs were known to inhibit the mTOR pathway by selectively inhibiting mTORC1 . This resulted in a reduction of their anticancer efficacy due to compensatory activation of the mTORC2 complex .

Result of Action

The inhibition of kinase activity by this compound leads to the disruption of key cellular processes, such as cell proliferation, cell cycle progression, and apoptosis . This can result in the inhibition of cancer cell growth and the induction of cell death .

properties

IUPAC Name

4-tert-butyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-22(2,3)16-11-9-15(10-12-16)20(28)25-26-14-23-19-18(21(26)29)13-24-27(19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBHEGHKIXJFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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